(4S,8aR,12S,12aR)-12-Hydroxy-4-methyl-4,5,6,7,8,8a,12,12a-octahydro-2H-3-benzoxecine-2,9(1H)-dione
Overview
Description
Sch 642305 is a macrocyclic lactone isolated from the fermentation broth of the fungal culture Penicillium verrucosum and has been shown to exhibit inhibitory activity against bacterial DNA primase enzyme. It has a role as a Penicillium metabolite and an EC 2.7.7.6 (RNA polymerase) inhibitor. It is a macrocyclic lactone and an enone.
Scientific Research Applications
Chemistry and Pharmacology of Naphthoquinones : Naphthoquinones, like 7-Methyljuglone, are biologically active compounds isolated from certain plants. They have been reported to possess various pharmacological activities, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The hemi-synthesis of these compounds has been described, indicating the potential for complex organic compounds to be synthesized and modified for various biological applications (Mbaveng & Kuete, 2014).
Bioactive Aldehydes : Compounds like 4-Hydroxy-2,3-nonenal (HNE) are biologically active aldehydes resulting from the oxidative decomposition of polyunsaturated fatty acids. HNE has been studied for its role in modulating biological events such as chemotaxis, signal transduction, gene expression, cell proliferation, and differentiation, highlighting the importance of understanding the biological activities of complex organic molecules (Dianzani, Barrera, & Parola, 1999).
Lignin Model Compounds : Research on dimeric non-phenolic β-O-4-type lignin model compounds provides insights into the chemical behavior and potential applications of complex organic structures in biomaterials and bioenergy. Understanding the mechanisms of bond cleavage and synthesis can inform the development of new materials and energy sources from organic compounds (Yokoyama, 2015).
Antioxidant Properties of Chromones : Chromones and their derivatives have been recognized for their antioxidant properties, which can neutralize active oxygen and inhibit free radical processes, potentially delaying or inhibiting cell impairment. This illustrates the potential therapeutic applications of complex organic compounds in preventing or treating diseases associated with oxidative stress (Yadav, Parshad, Manchanda, & Sharma, 2014).
Hydantoin Derivatives : Hydantoins are non-aromatic five-membered heterocycles with diverse biological and pharmacological activities. They are crucial in medicinal chemistry, serving as scaffolds for developing new therapeutic agents. The versatility of hydantoin derivatives in drug discovery underscores the potential of complex organic compounds in pharmaceutical applications (Shaikh, Bhor, Dighe, & Kolhe, 2023).
properties
IUPAC Name |
(4S,8aR,12S,12aR)-12-hydroxy-4-methyl-4,5,6,7,8,8a,12,12a-octahydro-1H-3-benzoxecine-2,9-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-9-4-2-3-5-10-11(8-14(17)18-9)13(16)7-6-12(10)15/h6-7,9-11,13,16H,2-5,8H2,1H3/t9-,10+,11+,13-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQWDNIIFGEBSZ-WGBDABJCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC2C(CC(=O)O1)C(C=CC2=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC[C@@H]2[C@@H](CC(=O)O1)[C@H](C=CC2=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045496 | |
Record name | Sch 642305 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901045496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,8aR,12S,12aR)-12-Hydroxy-4-methyl-4,5,6,7,8,8a,12,12a-octahydro-2H-3-benzoxecine-2,9(1H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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